2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile involves several steps. One common synthetic route starts with the nitration of benzonitrile to introduce the nitro group at the 5-position. This is followed by the alkylation of the nitrobenzonitrile with 2-(4-methoxyphenyl)ethylamine under controlled conditions . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile include:
- 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzamide
- 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzoic acid
- 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzaldehyde
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-15-5-2-12(3-6-15)8-9-18-16-7-4-14(19(20)21)10-13(16)11-17/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZKPANOWAGXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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